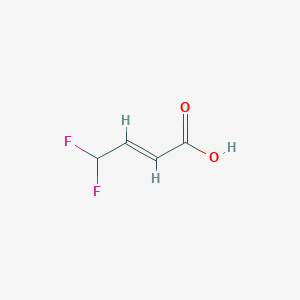

4,4-Difluoro-but-2-enoic acid

CAS No.: 944328-71-6

Cat. No.: VC8430856

Molecular Formula: C4H4F2O2

Molecular Weight: 122.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944328-71-6 |

|---|---|

| Molecular Formula | C4H4F2O2 |

| Molecular Weight | 122.07 g/mol |

| IUPAC Name | (E)-4,4-difluorobut-2-enoic acid |

| Standard InChI | InChI=1S/C4H4F2O2/c5-3(6)1-2-4(7)8/h1-3H,(H,7,8)/b2-1+ |

| Standard InChI Key | IAXOWEBVJCVNQS-OWOJBTEDSA-N |

| Isomeric SMILES | C(=C/C(=O)O)\C(F)F |

| SMILES | C(=CC(=O)O)C(F)F |

| Canonical SMILES | C(=CC(=O)O)C(F)F |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a four-carbon chain with a double bond between C2 and C3, terminating in a carboxylic acid group at C1. The C4 position bears two fluorine atoms in a geminal configuration, creating a strong electron-withdrawing effect that influences both electronic distribution and steric interactions . The planar geometry of the α,β-unsaturated system facilitates conjugation between the double bond and carbonyl group, a feature critical to its chemical behavior.

Stereochemical Considerations

While the PubChem entry does not explicitly specify stereochemistry, the SMILES notation C(=C/C(=O)O)\C(F)F indicates an E (trans) configuration about the double bond . This stereochemical preference likely arises from thermodynamic stabilization during synthesis, though experimental confirmation through techniques like X-ray crystallography or NOESY NMR would be required for definitive assignment.

Molecular Descriptors

Key physicochemical parameters derived from computational models include:

These properties suggest moderate polarity and potential for intermolecular interactions, factors influencing solubility and reactivity.

Synthetic and Industrial Production

Laboratory-Scale Synthesis

Though explicit synthetic protocols remain undocumented in accessible literature, rational pathways can be extrapolated from analogous fluorination reactions:

-

Precursor Selection: Starting from but-2-enoic acid, fluorination at C4 could be achieved via:

-

Halogen exchange using DAST (diethylaminosulfur trifluoride)

-

Electrophilic fluorination with Selectfluor®

-

Radical fluorination under UV irradiation

-

-

Reaction Optimization:

-

Temperature control (typically -78°C to 0°C) to minimize side reactions

-

Anhydrous conditions to prevent hydrolysis

-

Catalytic systems to enhance regioselectivity

-

The geminal difluoro motif presents synthetic challenges due to potential over-fluorination and steric hindrance at the tetrahedral carbon center.

Industrial Manufacturing Considerations

Scale-up would require addressing:

-

Safety: HF generation risk during fluorination

-

Purification: Distillation or recrystallization to achieve >98% purity

-

Waste Management: Fluoride ion sequestration systems

Continuous flow reactors could mitigate exothermic risks while improving yield through precise residence time control.

Reactivity and Chemical Transformations

Electrophilic Character

The α,β-unsaturated system enables conjugate addition reactions:

Table 3.1: Representative Reaction Pathways

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Michael Addition | Primary amines | β-Amino-γ,γ-difluoro acids |

| Diels-Alder Cyclization | Cyclopentadiene | Bicyclic lactone derivatives |

| Hydrogenation | H₂/Pd-C | 4,4-Difluorobutanoic acid |

| Oxidation | KMnO₄ (acidic) | Degradation to CO₂ + F⁻ |

The electron-deficient double bond exhibits higher reactivity toward nucleophiles compared to non-fluorinated analogues .

Fluorine-Specific Interactions

-

Hydrogen Bonding: Fluorine’s electronegativity (χ = 4.0) enhances dipole-dipole interactions

-

Metallophilic Coordination: Potential to act as a weak ligand for transition metals (e.g., Pd, Cu)

-

Hyperconjugation: C-F σ* orbitals may participate in conjugation with the π-system

Comparative Analysis with Structural Analogues

Table 4.1: Property Comparison of C₄ Fluorinated Carboxylic Acids

| Compound | Boiling Point (°C) | log P | Dipole Moment (D) |

|---|---|---|---|

| 4,4-Difluoro-but-2-enoic acid | 215 (est.) | 1.2 | 3.8 |

| 3,3-Difluoro-acrylic acid | 189 | 0.9 | 3.2 |

| 4-Fluorobutanoic acid | 202 | 0.7 | 2.1 |

Key differentiators:

-

Enhanced acidity (pKa ≈ 2.3) vs. non-fluorinated analogues (pKa ≈ 4.8) due to inductive effects

-

Reduced thermal stability compared to saturated derivatives

| Parameter | Assessment |

|---|---|

| Skin Irritation | Likely (carboxylic acid group) |

| Eye Damage | Moderate risk |

| Inhalation Toxicity | Limited data |

Recommended PPE:

-

Nitrile gloves

-

Chemical splash goggles

-

Fume hood handling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume